N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-ethylphenoxy)butanamide
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Overview
Description
Butanamide, N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-ethylphenoxy)- is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-ethylphenoxy)- typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate.
Attachment of Ethylphenoxy Group: The 4-ethylphenoxy group can be introduced through nucleophilic substitution reactions, where a suitable phenol derivative reacts with an appropriate electrophile.
Formation of Butanamide Moiety: The final step involves the formation of the butanamide moiety, which can be achieved by reacting the intermediate with butanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the benzimidazole ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the phenoxy group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole or phenoxy derivatives.
Scientific Research Applications
Butanamide, N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-ethylphenoxy)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its diverse pharmacological activities.
Mechanism of Action
The mechanism of action of this compound is primarily attributed to the benzimidazole moiety, which can interact with various molecular targets. Benzimidazole derivatives are known to inhibit enzymes, bind to DNA, and interfere with cellular processes . The exact pathways and molecular targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
Pyrimido[1,2-a]benzimidazoles: Similar in structure but with additional fused rings, offering different pharmacological properties.
Imidazole Derivatives: Share the imidazole ring but differ in substituents, leading to varied biological activities.
Uniqueness
Butanamide, N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-ethylphenoxy)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
453583-42-1 |
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Molecular Formula |
C21H25N3O2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-ethylphenoxy)butanamide |
InChI |
InChI=1S/C21H25N3O2/c1-2-16-9-11-17(12-10-16)26-15-5-8-21(25)22-14-13-20-23-18-6-3-4-7-19(18)24-20/h3-4,6-7,9-12H,2,5,8,13-15H2,1H3,(H,22,25)(H,23,24) |
InChI Key |
NXBJHXZPNQDSMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCC(=O)NCCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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